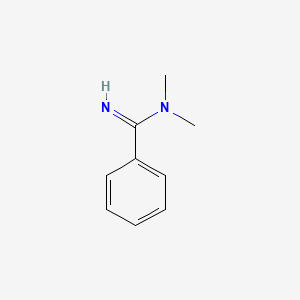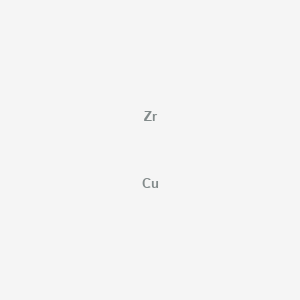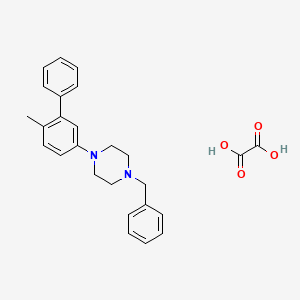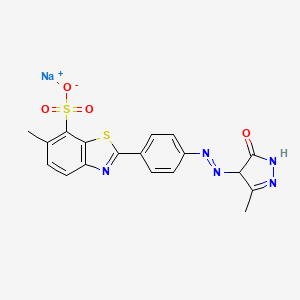
Borane, chlorobis(4-methylphenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Borane, chlorobis(4-methylphenyl)-, also known as chlorobis(4-methylphenyl)borane, is an organoboron compound with the molecular formula C14H14BCl. This compound is characterized by the presence of a boron atom bonded to two 4-methylphenyl groups and one chlorine atom. It is a valuable reagent in organic synthesis, particularly in the field of organoboron chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of borane, chlorobis(4-methylphenyl)- typically involves the reaction of 4-methylphenylboronic acid with thionyl chloride. The reaction proceeds under anhydrous conditions to yield the desired product. The general reaction can be represented as follows: [ \text{4-Methylphenylboronic acid} + \text{Thionyl chloride} \rightarrow \text{Borane, chlorobis(4-methylphenyl)-} + \text{By-products} ]
Industrial Production Methods: Industrial production of borane, chlorobis(4-methylphenyl)- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques, such as recrystallization and chromatography, is common to achieve the desired quality.
Analyse Chemischer Reaktionen
Types of Reactions: Borane, chlorobis(4-methylphenyl)- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, leading to the formation of new organoboron compounds.
Oxidation Reactions: The compound can be oxidized to form boronic acids or boronate esters.
Reduction Reactions: Under certain conditions, the compound can be reduced to form borohydrides.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base, such as triethylamine, under anhydrous conditions.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or sodium perborate are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed:
Substitution Reactions: New organoboron compounds with different functional groups.
Oxidation Reactions: Boronic acids or boronate esters.
Reduction Reactions: Borohydrides.
Wissenschaftliche Forschungsanwendungen
Borane, chlorobis(4-methylphenyl)- has a wide range of applications in scientific research:
Medicine: Research is ongoing to investigate its use in drug delivery systems and as a precursor for the synthesis of biologically active molecules.
Wirkmechanismus
The mechanism of action of borane, chlorobis(4-methylphenyl)- in chemical reactions involves the interaction of the boron atom with various nucleophiles or electrophiles. The boron atom, being electron-deficient, readily forms bonds with electron-rich species. In Suzuki-Miyaura coupling reactions, the boron atom facilitates the transfer of organic groups to palladium, leading to the formation of new carbon-carbon bonds .
Vergleich Mit ähnlichen Verbindungen
Borane, chlorobis(pentafluorophenyl)-: Similar structure but with pentafluorophenyl groups instead of 4-methylphenyl groups.
Borane, chlorobis(phenyl)-: Contains phenyl groups instead of 4-methylphenyl groups.
Borane, chlorobis(2-methylphenyl)-: Contains 2-methylphenyl groups instead of 4-methylphenyl groups.
Uniqueness: Borane, chlorobis(4-methylphenyl)- is unique due to the presence of 4-methylphenyl groups, which impart specific electronic and steric properties. These properties influence its reactivity and selectivity in various chemical reactions, making it a valuable reagent in organic synthesis.
Eigenschaften
CAS-Nummer |
13272-74-7 |
|---|---|
Molekularformel |
C14H14BCl |
Molekulargewicht |
228.53 g/mol |
IUPAC-Name |
chloro-bis(4-methylphenyl)borane |
InChI |
InChI=1S/C14H14BCl/c1-11-3-7-13(8-4-11)15(16)14-9-5-12(2)6-10-14/h3-10H,1-2H3 |
InChI-Schlüssel |
USNYUYXBNBRRHI-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC=C(C=C1)C)(C2=CC=C(C=C2)C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-chloro-N-[(3-fluorophenyl)methyl]ethanamine;hydrochloride](/img/structure/B14715305.png)

![1,7,7-Trimethylspiro[bicyclo[2.2.1]heptane-2,2'-[1,3]dithiolane]](/img/structure/B14715317.png)
![N,N'-Bis[2-(4-chlorophenyl)ethyl]thiourea](/img/structure/B14715329.png)








